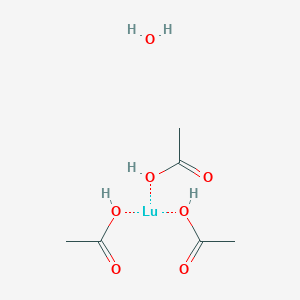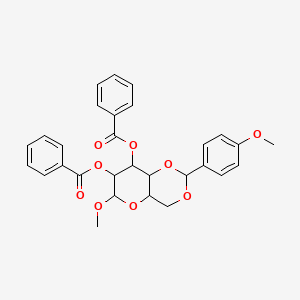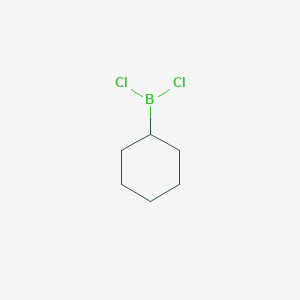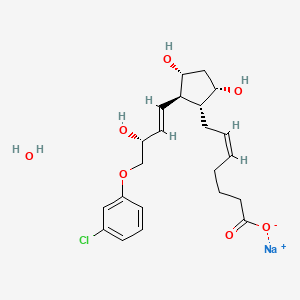![molecular formula C22H31NO3S2 B12062837 Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester CAS No. 680215-72-9](/img/structure/B12062837.png)
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of acetic acid, thiazole, and phenolic groups, which contribute to its diverse reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with thioacetic acid to form an intermediate, which is then reacted with 2-bromoethyl thiazole under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution of the ester group can produce various substituted esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating chronic inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging reactive oxygen species and inhibiting the expression of redox-sensitive inflammatory genes. The compound also modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AGIX-4207: A structurally related compound with similar antioxidant and anti-inflammatory properties.
Probucol: Another phenolic antioxidant with comparable cellular uptake and activity.
Uniqueness
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to selectively inhibit certain redox-sensitive genes and pathways sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
680215-72-9 |
|---|---|
Molekularformel |
C22H31NO3S2 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
methyl 2-[2-[4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C22H31NO3S2/c1-21(2,3)15-10-14(11-16(20(15)25)22(4,5)6)17-12-28-18(23-17)8-9-27-13-19(24)26-7/h10-12,25H,8-9,13H2,1-7H3 |
InChI-Schlüssel |
FCRMPWJKIYHAQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CCSCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)









![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)


